Steppogenin vs. Isoxanthohumol: Differential HIF-1α and DLL4 Inhibitory Potency
In a direct head-to-head comparative study, steppogenin (STP) demonstrated superior potency against HIF-1α (IC50 = 0.56 μM) compared to isoxanthohumol (IXN; IC50 = 1.84 μM), while IXN was more potent against DLL4 (IC50 = 1.05 μM) than STP (IC50 = 8.46 μM) [1]. This differential potency profile suggests steppogenin may be more effective in contexts where HIF-1α inhibition is the primary therapeutic objective, whereas IXN may be preferable when DLL4-NOTCH1 signaling dominates [1].
| Evidence Dimension | HIF-1α transcriptional activity inhibition |
|---|---|
| Target Compound Data | IC50 = 0.56 μM |
| Comparator Or Baseline | Isoxanthohumol (IXN), IC50 = 1.84 μM |
| Quantified Difference | Steppogenin is 3.3-fold more potent against HIF-1α than IXN |
| Conditions | Dual-luciferase reporter assay in HEK293T cells under hypoxic conditions |
Why This Matters
This direct comparison enables researchers to select the most appropriate tool compound based on target specificity when investigating the HIF-1α-VEGF-DLL4 axis.
- [1] Kim D, et al. Dual Targeting of HIF-1α and DLL4 by Isoxanthohumol Potentiates Immune Checkpoint Blockade. Int J Mol Sci. 2026;27(3):1576. View Source
